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Compound of Interest

Compound Name: GSK-J1 sodium

Cat. No.: B2666985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GSK-J1, a potent

inhibitor of histone H3 lysine 27 (H3K27) demethylases. The document summarizes key

quantitative data, details experimental methodologies for assessing its inhibitory activity, and

visualizes relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of GSK-J1
GSK-J1 is a well-characterized chemical probe that demonstrates significant potency and

selectivity for the KDM6 subfamily of Jumonji C (JmjC) domain-containing histone

demethylases.[1][2][3] Its inhibitory activity, typically measured as the half-maximal inhibitory

concentration (IC50), has been determined against a panel of lysine demethylases (KDMs).

The following table summarizes the quantitative data on GSK-J1's selectivity.
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KDM Target
Alternative
Name(s)

Subfamily IC50 (nM) Notes

KDM6B JMJD3 KDM6 60[1][4][5]

Primary target;

H3K27me3/me2

demethylase.

KDM6A UTX KDM6 53[2]

Potent inhibition;

H3K27me3/me2

demethylase.

KDM5B JARID1B, PLU1 KDM5 170[2]
Moderate

inhibition.

KDM5C JARID1C, SMCX KDM5 550[2]
Moderate

inhibition.

KDM5A JARID1A, RBP2 KDM5 6,800[2]
Weaker

inhibition.

Other KDMs - - >20,000[2]

Exhibits no

significant

activity against a

panel of other

histone

demethylases.

Protein Kinases - - >30,000[2]

No significant

inhibitory activity

against 100

protein kinases

at 30 µM.

Experimental Protocols
The determination of GSK-J1's inhibitory activity and selectivity involves specific biochemical

and cellular assays. Below are detailed methodologies for key experiments cited in the

literature.
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In Vitro Demethylase Inhibition Assay (Mass
Spectrometry-based)
This protocol outlines a common method for assessing the direct inhibitory effect of GSK-J1 on

purified KDM enzymes.

Materials:

Purified KDM enzyme (e.g., JmjD3, UTX)

Biotinylated histone H3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

GSK-J1 inhibitor at various concentrations

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH₄)₂SO₄·FeSO₄·H₂O, 1 mM 2-

oxoglutarate, 2 mM ascorbate

Stop Solution: 10 mM EDTA

ZipTips for desalting

MALDI plate and α-cyano-4-hydroxycinnamic acid matrix

MALDI-TOF Mass Spectrometer

Procedure:

Prepare a reaction mixture containing the purified KDM enzyme (e.g., 1 µM JmjD3 or 3 µM

UTX) and the biotinylated peptide substrate (10 µM) in the assay buffer.

Add GSK-J1 at a range of concentrations (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM).

Incubate the reaction mixture for a specified time at 25°C (e.g., 3 minutes for JmjD3, 20

minutes for UTX).

Stop the reaction by adding the stop solution (10 mM EDTA).

Desalt the reaction products using ZipTips according to the manufacturer's protocol.
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Spot the desalted samples onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid

matrix.

Analyze the samples using a MALDI-TOF mass spectrometer to determine the extent of

demethylation and calculate IC50 values.[1][5]

Cellular Target Engagement Assay (Chemoproteomics)
This protocol describes a method to confirm that GSK-J1 can bind to its target KDM in a

cellular context.

Materials:

GSK-J3 (an amine analogue of GSK-J1 for bead immobilization)

Sepharose beads

HEK-293 cells transiently transfected with Flag-tagged JMJD3 or UTX, or PMA-stimulated

HL-60 cells expressing endogenous JMJD3

Lysis buffer

Wash buffer

GSK-J1 (for competitive inhibition)

Anti-Flag antibody (for Western blotting)

SDS-PAGE and Western blotting reagents

Mass spectrometer for quantitative proteomics

Procedure:

Immobilize GSK-J3 onto Sepharose beads to create a KDM6 probe matrix.

Prepare cell lysates from HEK-293 cells expressing Flag-tagged KDM or from PMA-

stimulated HL-60 cells.
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Incubate the cell lysate with the GSK-J3 probe matrix. For competitive inhibition, add free

GSK-J1 (e.g., 100 µM) to the lysate before adding the probe matrix.

Wash the beads extensively with wash buffer to remove non-specific binders.

Elute the bound proteins from the beads.

For Western blot analysis, separate the eluted proteins by SDS-PAGE, transfer to a

membrane, and probe with an anti-Flag antibody to detect captured Flag-tagged JMJD3 or

UTX.

For quantitative mass spectrometry, digest the eluted proteins and analyze by LC-MS/MS to

identify and quantify all captured proteins, confirming the specific binding of endogenous

JMJD3.[3]

Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of GSK-J1 and a typical experimental

workflow for its characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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